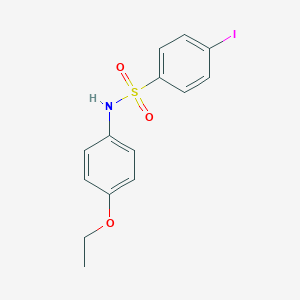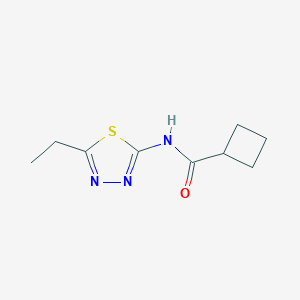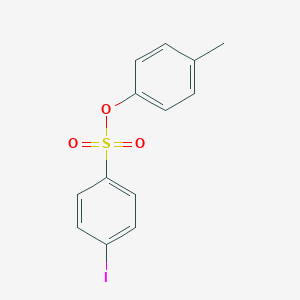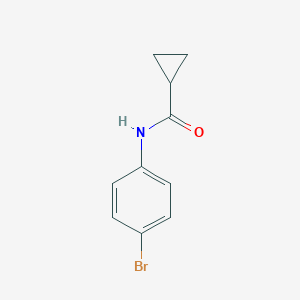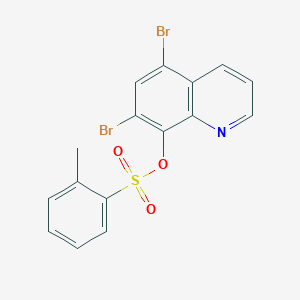![molecular formula C19H21NO5 B291202 Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate, also known as DMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMC is a synthetic compound that belongs to the class of benzamides and is structurally similar to the drug ketamine.
作用机制
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate acts as a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor, a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate can reduce the excitotoxicity that occurs in various neurological disorders, such as traumatic brain injury and stroke. Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate also has modulatory effects on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its therapeutic effects in psychiatry.
Biochemical and Physiological Effects:
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. In animal models, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has also been shown to increase the expression of anti-inflammatory cytokines and decrease the expression of pro-inflammatory cytokines, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate also has some limitations, including its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
未来方向
There are several future directions for research on Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate. One area of research is the development of novel analogs of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate that have improved pharmacological properties, such as longer half-life and greater selectivity for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in other fields, such as cardiology and immunology. Finally, future research may focus on the elucidation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate.
合成方法
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzyl bromide with N,N-diethylglycine ethyl ester to form 3,4-dimethoxyphenylacetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzoic acid to form Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate.
科学研究应用
Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. In psychiatry, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential use in the treatment of depression, anxiety, and addiction. In oncology, Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have anti-tumor effects in preclinical studies.
属性
分子式 |
C19H21NO5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-4-25-19(22)14-7-5-6-8-15(14)20-18(21)12-13-9-10-16(23-2)17(11-13)24-3/h5-11H,4,12H2,1-3H3,(H,20,21) |
InChI 键 |
XRLNMUMJUHUOPY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



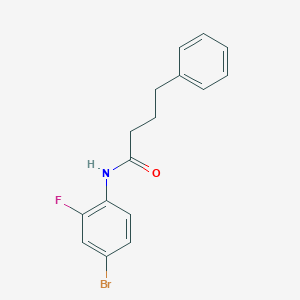
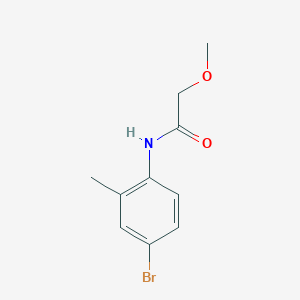

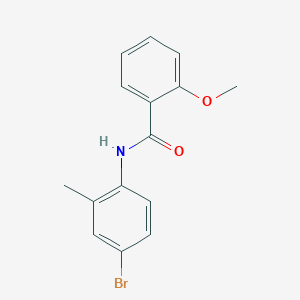

![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)


